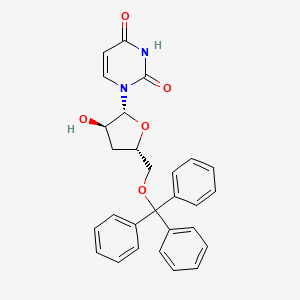
3'-脱氧-5'-O-三苯甲基尿苷
描述
3’-Deoxy-5’-O-trityluridine is a nucleoside analog with the molecular formula C28H26N2O5 and a molecular weight of 470.52 g/mol . It is a derivative of uridine, where the 3’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a trityl group.
科学研究应用
3’-Deoxy-5’-O-trityluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in inhibiting enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential anti-cancer and anti-viral properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in proteomics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-5’-O-trityluridine typically involves the protection of the 5’-hydroxyl group of uridine with a trityl group, followed by the deoxygenation of the 3’-hydroxyl group. One common method involves the use of trityl chloride in the presence of a base such as pyridine to protect the 5’-hydroxyl group. The 3’-hydroxyl group can then be deoxygenated using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN) under radical conditions .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-5’-O-trityluridine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for the protection and deoxygenation steps, which can improve yield and reduce reaction times .
化学反应分析
Types of Reactions
3’-Deoxy-5’-O-trityluridine undergoes various chemical reactions, including:
Oxidation: The trityl group can be removed under oxidative conditions using reagents like iodine in the presence of a base.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The trityl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and base.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include deprotected uridine derivatives, reduced uridine analogs, and substituted uridine compounds .
作用机制
The mechanism of action of 3’-Deoxy-5’-O-trityluridine involves its interaction with enzymes involved in nucleic acid metabolism. It has been shown to inhibit thymidine phosphorylase, an enzyme that plays a role in the pyrimidine salvage pathway. This inhibition can lead to reduced angiogenesis and tumor growth, making it a potential anti-cancer agent .
相似化合物的比较
Similar Compounds
3’-Deoxyuridine: Lacks the trityl group and has different chemical properties.
5’-O-Trityluridine: Has the trityl group but retains the 3’-hydroxyl group.
2’-Deoxy-5’-O-trityluridine: Similar structure but with a deoxygenated 2’-hydroxyl group
Uniqueness
3’-Deoxy-5’-O-trityluridine is unique due to its specific combination of deoxygenation at the 3’ position and tritylation at the 5’ position. This unique structure imparts distinct chemical and biological properties, making it valuable in research and potential therapeutic applications .
属性
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-24-18-23(35-26(24)30-17-16-25(32)29-27(30)33)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBFLXSXXCIFH-BFLUCZKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269359 | |
| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161110-05-0 | |
| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161110-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


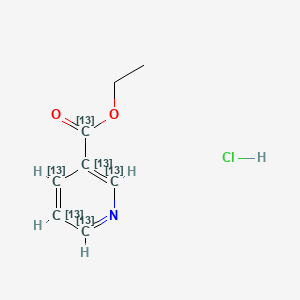
![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)
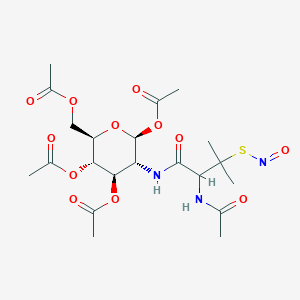
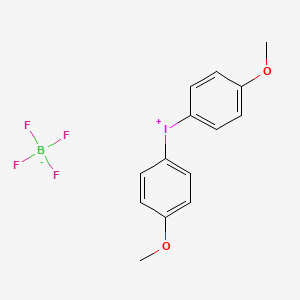

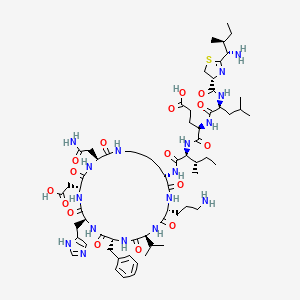
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

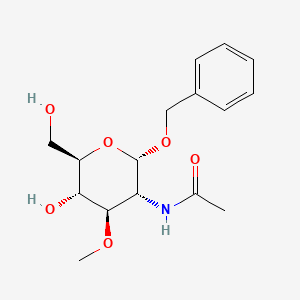
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)
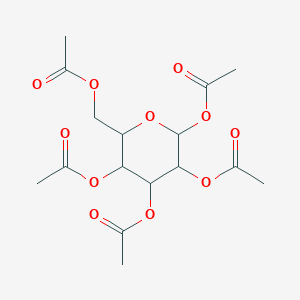
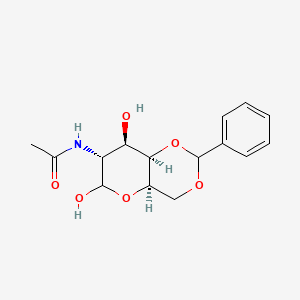
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
